molecular formula C9H7BrFN B2570941 7-Bromo-4-fluoro-2-methyl-1H-indole CAS No. 1360951-32-1

7-Bromo-4-fluoro-2-methyl-1H-indole

Cat. No.: B2570941
CAS No.: 1360951-32-1
M. Wt: 228.064
InChI Key: MJYFLHWYHASGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-fluoro-2-methyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The addition of bromine and fluorine atoms to the indole core enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-fluoro-2-methyl-1H-indole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylindole.

    Bromination: The 2-methylindole undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 7-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor to introduce the fluorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-fluoro-2-methyl-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Indole oxides or quinones.

    Reduction Products: Reduced indole derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

7-Bromo-4-fluoro-2-methyl-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-4-chloro-2-methyl-1H-indole
  • 7-Bromo-4-iodo-2-methyl-1H-indole
  • 7-Bromo-4-methyl-2-methyl-1H-indole

Uniqueness

7-Bromo-4-fluoro-2-methyl-1H-indole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical and biological properties. The combination of these halogens enhances its reactivity and potential for diverse applications in scientific research and industry.

Properties

IUPAC Name

7-bromo-4-fluoro-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN/c1-5-4-6-8(11)3-2-7(10)9(6)12-5/h2-4,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYFLHWYHASGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2N1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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